tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate

Lipophilicity Medicinal Chemistry Physicochemical Property

Sourcing the wrong bromothiazole regioisomer can invalidate synthetic pathways and biological data. tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate (CAS 1000576-79-3) ensures the correct 4-bromo-2-(N-methyl-Boc-amino) substitution pattern, delivering reliable reactivity for critical research applications: • Enables precise Suzuki-Miyaura coupling at the 4-position for PROTAC linker attachment. • Supports modular diversification in kinase inhibitor SAR library construction. • Provides correct geometry and N-methyl protection for peptidomimetic design. Supplied at ≥98% purity for reproducible results, with Boc protection allowing mild acidic deprotection.

Molecular Formula C9H13BrN2O2S
Molecular Weight 293.179
CAS No. 1000576-79-3
Cat. No. B592142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate
CAS1000576-79-3
Molecular FormulaC9H13BrN2O2S
Molecular Weight293.179
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1=NC(=CS1)Br
InChIInChI=1S/C9H13BrN2O2S/c1-9(2,3)14-8(13)12(4)7-11-6(10)5-15-7/h5H,1-4H3
InChIKeyBDDLXGFSUQQZHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate Sourcing Guide


tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate (CAS 1000576-79-3), molecular formula C9H13BrN2O2S and molecular weight 293.18 g/mol, is a brominated thiazole derivative featuring a tert-butyl carbamate (Boc) protecting group on a methyl-substituted amine . This compound is classified as a heterocyclic building block and is widely recognized as a versatile intermediate for organic synthesis, particularly within pharmaceutical and agrochemical research programs [1]. Its structural features enable participation in cross-coupling reactions and further derivatization, making it a stockable reagent for complex molecule construction .

Substitution Challenges with Similar Thiazole Carbamates


Simply substituting CAS 1000576-79-3 with a seemingly analogous thiazole carbamate can derail a synthetic or procurement plan due to critical differences in regioisomerism and functional group positioning. Close structural analogs, such as tert-butyl (5-bromothiazol-2-yl)carbamate (CAS 405939-39-1) or tert-butyl (2-bromothiazol-4-yl)carbamate (CAS 1245647-95-3), differ in the location of the bromine atom on the thiazole ring and the substitution pattern of the amine (e.g., N-methyl vs. N-H) . These variations are not trivial; they profoundly alter the compound's reactivity in cross-coupling reactions and its ability to serve as a specific building block. For instance, the 4-bromo-2-(N-methyl-Boc-amino) substitution pattern in CAS 1000576-79-3 is essential for maintaining the correct molecular geometry and electronic properties in the final target molecule. Using an incorrect regioisomer would lead to a different biological or material profile, rendering subsequent synthetic steps, biological assays, or intellectual property claims invalid. Procurement based on a similar core structure without verifying the precise substitution pattern introduces significant risk and potential for wasted resources .

Quantitative Differentiation of this Thiazole Intermediate


Lipophilicity (LogP) Differentiation

The consensus LogP (average of five prediction methods) for tert-butyl (4-bromothiazol-2-yl)(methyl)carbamate is calculated to be 2.69 . This contrasts with the predicted LogP of 2.40 for the closely related but non-methylated analog, tert-butyl 4-bromothiazol-2-ylcarbamate (CAS 944804-88-0) . The higher lipophilicity of the target compound is a direct consequence of the N-methyl group, which reduces polar surface area and increases hydrophobicity. This difference in lipophilicity is a key parameter for predicting absorption, distribution, metabolism, and excretion (ADME) profiles, influencing compound prioritization in drug discovery programs.

Lipophilicity Medicinal Chemistry Physicochemical Property

Purity Benchmarking for Reproducible Synthesis

The availability of CAS 1000576-79-3 at a high purity specification of 98% (HPLC) from multiple commercial suppliers provides a clear advantage in terms of experimental reproducibility . This 98% purity benchmark is consistent across major vendors like ChemScene, Leyan, and Beyotime . In contrast, a common industry standard purity for many research-grade building blocks is often specified at 95% . This 3% difference in purity may be critical in sensitive synthetic sequences, such as multi-step parallel syntheses or the construction of PROTACs (Proteolysis Targeting Chimeras), where byproduct formation from lower-purity starting materials can significantly impact final yield and purification complexity.

Quality Control Reproducibility Synthetic Intermediate

Cross-Coupling Reactivity by Bromine Position

The position of the bromine atom on the thiazole ring is a primary driver of reactivity in cross-coupling reactions. In tert-butyl (4-bromothiazol-2-yl)(methyl)carbamate, the bromine is located at the 4-position of the thiazole ring, which is known to be an effective electrophilic site for palladium-catalyzed cross-coupling reactions, including Suzuki and Buchwald-Hartwig couplings . While direct quantitative yield data for this specific compound in cross-coupling reactions is not available from primary literature, class-level inference from closely related 4-bromothiazole derivatives indicates that the 4-position is successfully utilized in such transformations . For example, studies on 2,4-dibromothiazole show regioselective functionalization at the 4-position, highlighting its reactivity . This contrasts with regioisomers like tert-butyl (5-bromothiazol-2-yl)carbamate (CAS 405939-39-1), where the bromine is at the 5-position. This positional difference dictates the geometry and electronic properties of the resulting cross-coupled products, making one isomer a suitable building block for a specific molecular architecture while the other is not.

Cross-Coupling Synthetic Versatility Suzuki Reaction

Applications of tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate


Synthesis of PROTACs and Targeted Protein Degraders

The compound's bromine handle at the 4-position is ideal for Suzuki-Miyaura coupling, a key reaction for attaching linker moieties to ligands in PROTACs . The N-methyl-Boc group provides a protected amine that can be deprotected under mild acidic conditions to reveal a secondary amine for further conjugation. The higher lipophilicity (LogP 2.69) of this building block can be advantageous for tuning the physicochemical properties of the final degrader molecule.

Construction of Kinase Inhibitor Libraries

Thiazoles are privileged scaffolds in kinase inhibitor design [1]. This specific compound serves as a versatile starting point for constructing focused libraries of potential kinase inhibitors [2]. Its well-defined 4-bromo-2-amino substitution pattern allows for modular diversification, enabling structure-activity relationship (SAR) studies around the thiazole core. The high available purity (98%) is essential for minimizing artifacts in high-throughput screening assays.

Preparation of Thiazole-Containing Peptidomimetics

The thiazole ring can act as a conformational constraint, mimicking a peptide backbone . This compound, with its Boc-protected N-methylamine, is a suitable building block for introducing a thiazole unit into peptidomimetic structures. The N-methyl group prevents unwanted hydrogen bonding from a free amine, which can alter the conformation and metabolic stability of the peptidomimetic. Procurement of the correct 4-bromo isomer is critical to achieve the desired turn geometry.

Agrochemical Intermediate for Crop Protection

Beyond pharmaceuticals, thiazole derivatives are explored as pesticides and herbicides . This compound's reactivity profile makes it a practical intermediate for synthesizing novel agrochemical candidates. The Boc group's stability under various reaction conditions allows for a wide range of synthetic manipulations before final deprotection. Its well-defined structure and high purity support the rigorous quality control required for industrial process chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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